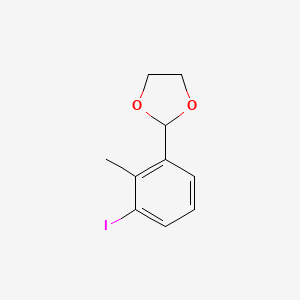

2-(3-Iodo-2-methylphenyl)-1,3-dioxolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodo-2-methylphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOKKZIYVLPBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C2OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Iodo 2 Methylphenyl 1,3 Dioxolane

Pathways for the De Novo Synthesis of 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane

The creation of this compound can be approached through several strategic routes. These methods focus on either introducing the dioxolane protecting group onto a pre-functionalized aromatic ring or performing regioselective functionalization on a dioxolane-protected precursor.

The most direct and common method for the synthesis of this compound is the acid-catalyzed acetalization of 3-iodo-2-methylbenzaldehyde (B2819581). This reaction involves the protection of the aldehyde functional group as a cyclic acetal (B89532) using ethylene (B1197577) glycol. nih.gov The process is a reversible equilibrium reaction, and to achieve high yields, the removal of water is essential.

A variety of acid catalysts can be employed, ranging from mineral acids like sulfuric acid to organic acids such as p-toluenesulfonic acid (p-TsOH). google.com The use of solid acid catalysts, such as certain metal-organic frameworks (MOFs) or sulfonic acid-functionalized resins, has gained traction due to their ease of separation and recyclability, making the process more environmentally benign. researchgate.net The reaction is typically carried out in a nonpolar solvent like toluene or xylene that allows for the azeotropic removal of water using a Dean-Stark apparatus.

| Parameter | Condition | Purpose |

| Reactants | 3-Iodo-2-methylbenzaldehyde, Ethylene Glycol (1.5-2.0 equiv.) | Aldehyde protection |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Solid acid catalysts | To protonate the carbonyl oxygen, activating the aldehyde |

| Solvent | Toluene, Xylene | To facilitate azeotropic removal of water |

| Temperature | Reflux | To drive the reaction and remove water |

| Workup | Neutralization of acid, extraction, and purification | To isolate the pure product |

An alternative synthetic strategy involves the protection of the aldehyde in a precursor molecule first, followed by regioselective halogenation. This pathway begins with 2-methylbenzaldehyde (B42018), which is first converted to 2-(2-methylphenyl)-1,3-dioxolane. The subsequent step is the critical regioselective iodination at the 3-position of the phenyl ring.

Achieving this regioselectivity can be challenging. Standard electrophilic iodination would likely yield a mixture of products due to the directing effects of the methyl and dioxolane-substituted groups. However, modern synthetic methods such as directed ortho-metalation or palladium-catalyzed C-H activation can provide a high degree of regiocontrol. nih.gov For instance, a directing group can guide a palladium catalyst to selectively functionalize the C-H bond at the desired position. nih.gov Another approach involves lithiation of the aromatic ring, which can be directed by existing substituents, followed by quenching the resulting organolithium species with an iodine source like molecular iodine (I₂). researchgate.net

For the large-scale production of this compound, optimization of reaction parameters is crucial to maximize yield, minimize waste, and ensure economic viability. researchgate.netresearchgate.net In the context of the acid-catalyzed acetalization, key parameters to optimize include the choice and loading of the catalyst, the efficiency of water removal, reaction temperature, and time. For instance, using a highly active and easily recoverable solid acid catalyst can significantly improve the process efficiency. researchgate.net

For syntheses involving regioselective halogenation, optimization would focus on the catalyst system (for C-H activation routes) or the conditions for metalation (for lithiation routes). This includes screening different ligands, solvents, temperatures, and reaction times to achieve the highest possible regioselectivity and yield, thereby simplifying purification and reducing the cost of producing the final compound.

Cross-Coupling Reactivity of the Aryl Iodide Moiety

The aryl iodide functionality in this compound is a key feature, enabling its use in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between an organoboron compound and an organic halide. st-andrews.ac.uk this compound serves as an excellent substrate for this reaction, where the aryl iodide is coupled with a variety of boronic acids or their esters. mdpi.com The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. The presence of a base is essential for the transmetalation step of the catalytic cycle. nih.gov The dioxolane protecting group is generally stable under the typically mild conditions of the Suzuki-Miyaura reaction.

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example |

|---|---|

| Aryl Halide | This compound |

| Boron Reagent | Phenylboronic acid, Vinylboronic acid, etc. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, often with water |

The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and can be tailored to the specific substrates being coupled. nih.govmdpi.com

The Stille coupling reaction provides another powerful method for C-C bond formation by coupling the aryl iodide of this compound with an organotin reagent. wikipedia.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide range of functional groups. organic-chemistry.org The mechanism involves an oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.orgcore.ac.uk

While the Stille reaction is highly effective, a significant drawback is the toxicity of the organotin reagents and byproducts, which can also be difficult to remove from the reaction products. wikipedia.orgorganic-chemistry.org This has led to the development of methods that can use tin catalytically or the preference for other cross-coupling reactions like the Suzuki-Miyaura coupling when possible. organic-chemistry.orgmsu.edumsu.edu

| Reaction | Coupling Partner | Key Features |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Mild conditions, non-toxic boron reagents, wide functional group tolerance. st-andrews.ac.uk |

| Stille | Organotin compounds (organostannanes) | Tolerant of many functional groups, stable organotin reagents. wikipedia.orgorganic-chemistry.org |

Heck Reaction and Related Olefination Transformations

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org For a substrate such as this compound, the reaction would typically proceed by the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield a substituted alkene.

While direct studies on this compound are not prevalent, research on structurally similar ortho-substituted aryl iodides provides significant insight. For instance, under specific palladium/norbornene (Pd/NBE) catalysis conditions, an unexpected ortho-Heck reaction has been observed. nih.gov This alternative pathway, driven by a 1,4-palladium migration, leads to olefination at the position ortho to the iodide, rather than the typical ipso-substitution. nih.gov This suggests that while the direct Heck product is expected, alternative reaction pathways could be accessible depending on the precise catalytic system employed.

Furthermore, oxidative Heck-type reactions, which proceed via a C-H activation mechanism, demonstrate the versatility of palladium catalysis in forming C-C bonds with alkenes. nih.gov The general conditions for a Heck reaction involving an aryl iodide are summarized in the table below.

Table 1: Typical Conditions for the Heck Reaction

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(dba)₂ | Facilitates the oxidative addition and reductive elimination cycle. |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium center and influences reactivity. |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. |

| Solvent | DMF, Acetonitrile (B52724) | Solubilizes reactants and influences reaction temperature. |

| Alkene | Styrene, acrylates | The coupling partner for the aryl iodide. |

Copper- and Nickel-Mediated Coupling Strategies

Beyond palladium, copper and nickel complexes are powerful catalysts for forming new bonds at the iodo-substituted position of this compound.

Copper-Mediated Couplings: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost and toxicity of copper. core.ac.uk

C-N Bond Formation: Aryl iodides can be coupled with amines or hydroxylamines using a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., Cs₂CO₃). organic-chemistry.org This provides a route to N-aryl compounds.

C-O Bond Formation: The classic Ullmann condensation for synthesizing biaryl ethers involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. escholarship.org

C-C Bond Formation (Sonogashira-type): In the absence of palladium, copper salts can catalyze the coupling of aryl iodides with terminal alkynes. core.ac.ukorganic-chemistry.org Recent advancements have shown that a combination of iron and copper catalysts can effectively promote this transformation without the need for expensive ligands. core.ac.uk This method is tolerant of various functional groups and can be applied to sterically hindered substrates. organic-chemistry.org

Nickel-Mediated Couplings: Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, often exhibiting unique reactivity compared to palladium. Nickel catalysts are particularly adept at activating and coupling a wide range of electrophiles. orgsyn.org

C-S Bond Formation: Nickel complexes can mediate the cross-coupling between thiols and ortho-substituted arylboronic acids, indicating their tolerance for steric hindrance near the reaction site. researchgate.net

Cross-Electrophile Coupling: Nickel is widely used in reductive cross-electrophile coupling reactions, for example, between aryl halides and alkyl halides. orgsyn.org These reactions typically employ a stoichiometric reductant, such as zinc or manganese powder, to turn over the catalytic cycle. orgsyn.org

Coupling with Grignard Reagents: Nickel catalysts, such as NiCl₂(dppp), are highly effective for the cross-coupling of aryl halides with Grignard reagents. acs.org

The table below summarizes representative conditions for these coupling strategies.

Table 2: Representative Copper- and Nickel-Mediated Coupling Reactions

| Coupling Type | Metal | Catalyst/Ligand | Nucleophile/Electrophile | Base/Reductant |

|---|---|---|---|---|

| Ullmann C-N | Copper | CuI / 1,10-phenanthroline | Amines, Hydroxylamines | Cs₂CO₃ |

| Sonogashira-type | Copper | Cu₂O or Fe(acac)₃/CuI | Terminal Alkynes | Cs₂CO₃ |

| C-S Coupling | Nickel | NiCl₂·6H₂O (ligand-free) | Thiols | N-methylmorpholine |

| Cross-Electrophile | Nickel | NiI₂ / Bipyridine | Alkyl Halides | Zn powder |

Stereochemical Outcomes in Cross-Coupling (if applicable for specific derivatives)

The stereochemical outcome of cross-coupling reactions becomes a significant consideration when the substrate possesses a chiral center. For this compound, chirality could be introduced by synthesizing the dioxolane from a chiral diol. In such a scenario, the existing stereocenter could potentially influence the formation of new stereocenters or lead to atropisomerism in the biaryl products of cross-coupling reactions.

While specific studies on chiral derivatives of this compound are scarce, the principles of asymmetric synthesis can be applied. The proximity of a chiral dioxolane ring to the reacting aryl-palladium or aryl-nickel intermediate could create a diastereomeric transition state. This energetic differentiation could favor the formation of one product diastereomer or atropisomer over the other.

Research on related chiral systems has demonstrated the influence of molecular chirality on the diastereotopicity of nearby protons. researchgate.net In cross-coupling, this intrinsic chirality could be leveraged to control the stereochemical outcome, particularly in reactions that form a new C-C bond that is subject to restricted rotation, a common feature in ortho-substituted biaryl systems. However, without specific experimental data for this compound, this remains a theoretical consideration. It is known that some cross-coupling reactions involving chiral nucleophiles can proceed with high enantiospecificity. nih.gov

Formation of Organometallic Species from this compound

The carbon-iodine bond in this compound is a prime site for the formation of highly reactive organometallic reagents, such as aryllithium and Grignard reagents. The dioxolane group is generally stable under the conditions required for these transformations, making it an effective protecting group for the benzaldehyde (B42025) functionality.

Preparation of Aryllithium Reagents

Aryllithium reagents are typically prepared through a metal-halogen exchange reaction. wikipedia.org This transformation is highly efficient for aryl iodides and is usually performed at low temperatures to prevent side reactions. The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, in an ethereal solvent like diethyl ether or THF at -78 °C, would result in a rapid exchange of iodine for lithium. orgsyn.orgethz.ch The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

The reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium species. harvard.edu The resulting 2-(1,3-dioxolan-2-yl)-6-methylphenyllithium is a powerful nucleophile and base, ready for subsequent reactions.

Table 3: Conditions for Lithium-Halogen Exchange

| Reagent | Solvent | Temperature | Key Considerations |

|---|---|---|---|

| n-Butyllithium | Diethyl Ether / THF | -78 °C | Standard, widely used reagent. |

| tert-Butyllithium | Pentane / THF | -78 °C | More reactive; often two equivalents are used to consume the t-butyl iodide byproduct. harvard.edu |

Synthesis of Grignard Reagents

The corresponding Grignard reagent, 2-(1,3-dioxolan-2-yl)-6-methylphenylmagnesium iodide, can be synthesized by the direct reaction of this compound with magnesium metal turnings. libretexts.org This reaction requires strictly anhydrous conditions, as Grignard reagents react readily with protic solvents, including water. researchgate.net

The reaction is typically initiated in an ethereal solvent like diethyl ether or THF. A small crystal of iodine is often added as an activator to clean the magnesium surface of its passivating oxide layer. mnstate.edu The formation of the Grignard reagent is an exothermic process. The compatibility of the dioxolane functional group with Grignard formation is well-established. sigmaaldrich.com

Subsequent Electrophilic Quenching Reactions

Once formed, the aryllithium and Grignard reagents derived from this compound can be treated with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The dioxolane moiety can then be hydrolyzed under acidic conditions to reveal the benzaldehyde functionality, providing a powerful two-step strategy for the synthesis of complex ortho-substituted benzaldehydes.

The table below illustrates the versatility of these organometallic intermediates in reactions with common electrophiles.

Table 4: Electrophilic Quenching of Organometallic Reagents

| Electrophile | Reagent Type | Product after Quenching | Product after Hydrolysis of Dioxolane |

|---|---|---|---|

| **Carbon Dioxide (CO₂) ** | Aryllithium or Grignard | Carboxylic Acid | 2-Formyl-3-methylbenzoic Acid |

| Aldehydes (e.g., R'CHO) | Aryllithium or Grignard | Secondary Alcohol | 2-Formyl-α-R'-benzenemethanol derivative |

| Ketones (e.g., R'₂CO) | Aryllithium or Grignard | Tertiary Alcohol | 2-Formyl-α,α-R'₂-benzenemethanol derivative |

| Esters (e.g., R'CO₂Et) | Grignard (2 equiv.) | Tertiary Alcohol | 2-Formyl-α,α-R'₂-benzenemethanol derivative |

| Alkyl Halides (e.g., R'X) | Aryllithium or Grignard | Alkylated Arene | 2-Alkyl-6-methylbenzaldehyde |

| N,N-Dimethylformamide (DMF) | Aryllithium or Grignard | Aldehyde | 2,6-Diformyltoluene |

These quenching reactions provide a robust platform for introducing a diverse array of functional groups at the 3-position of the 2-methylphenyl ring, highlighting the synthetic utility of this compound as a versatile building block.

Investigation of Rearrangement Reactions and Side-Product Formation

While the formation and cleavage of the 1,3-dioxolane (B20135) group are generally high-yielding and clean reactions, the potential for rearrangement reactions and side-product formation exists, particularly under forcing conditions or with complex substrates.

For a molecule like this compound, potential side reactions could involve the aryl iodide functionality. For instance, under certain transition-metal-catalyzed conditions or in the presence of strong bases, rearrangement or elimination reactions involving ortho substituents can occur. However, specific literature detailing such rearrangements for this particular compound is not prominent.

More common side-products are those associated with the acetal chemistry itself:

Incomplete Protection/Deprotection: The acetalization or hydrolysis reactions may not go to completion, leading to mixtures of starting material and product.

Formation of Oligomers: During acetal formation, if the stoichiometry of the diol is not carefully controlled, oligomeric species can sometimes be formed.

Side Reactions during Deprotection: The use of overly harsh acidic conditions for deprotection can sometimes lead to side reactions on other sensitive parts of the molecule, although the aromatic ring and the C-I bond are generally robust under typical deprotection protocols.

In reactions involving the aryl iodide, such as Pummerer-type rearrangements promoted by iodonium, unexpected products can sometimes be formed. clockss.org However, these are highly specific reactions and not general side-products of manipulating the dioxolane group.

Mechanistic Elucidation and Kinetic Investigations

Detailed Reaction Mechanisms of Metal-Catalyzed Transformations

The catalytic cycle begins with a low-valent metal catalyst, typically a Pd(0) complex. wikipedia.orglibretexts.org

Oxidative Addition: This is generally the initial and often rate-determining step in cross-coupling reactions involving aryl halides. libretexts.org A 14-electron Pd(0) complex, formed by ligand dissociation from a precursor like Pd(PPh₃)₄, reacts with the aryl iodide. libretexts.org The C-I bond of 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane cleaves and adds to the palladium center, forming a square planar Pd(II) intermediate. wikipedia.orglibretexts.org This process involves the oxidation of palladium from the 0 to the +2 state. The reactivity of aryl halides in this step typically follows the order I > Br > Cl, making aryl iodides like the subject compound highly reactive. wikipedia.orglibretexts.org The reaction is thought to proceed via a concerted mechanism, involving a three-centered transition state. libretexts.orgchemrxiv.org However, for some substrates and ligands, a nucleophilic displacement mechanism can also occur. chemrxiv.org

Transmetalation: Following oxidative addition, a transmetalation step occurs. In a Suzuki-Miyaura coupling, for instance, an organoboron reagent (activated by a base) exchanges its organic group with the halide on the Pd(II) complex. libretexts.orgwikipedia.org For a Stille coupling, an organostannane reagent is used. wikipedia.orglibretexts.org This step results in a new Pd(II) complex bearing both organic partners. The mechanism of transmetalation can be complex and may proceed through an associative pathway where the organometallic reagent coordinates to the palladium before ligand exchange. wikipedia.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst. libretexts.org This step requires the organic groups to be in a cis orientation on the square planar complex. libretexts.org If the transmetalation step yields a trans complex, a trans-to-cis isomerization must occur before reductive elimination can proceed. uwindsor.ca

The choice of ligands coordinated to the metal center is crucial as it influences all stages of the catalytic cycle. Ligands modulate the steric and electronic properties of the catalyst, affecting its reactivity, stability, and selectivity. nih.govucla.edumit.edu

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can accelerate the rate of oxidative addition, particularly for less reactive aryl halides like chlorides. libretexts.org Conversely, electron-poor ligands can sometimes facilitate reductive elimination.

Steric Effects: Bulky ligands can promote the dissociation of ligands from the metal center to create the coordinatively unsaturated species required for oxidative addition. They also play a critical role in stabilizing the catalyst and can influence the regioselectivity and the rate of reductive elimination. For a sterically hindered substrate like this compound, the use of bulky phosphine (B1218219) ligands is often essential to achieve good catalytic activity. mdpi.com

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | General Impact |

| Electron-Donating | Generally accelerates the reaction. libretexts.org | Can retard the reaction. mit.edu | Increases catalyst activity, especially for less reactive halides. |

| Electron-Withdrawing | Generally slows the reaction. | Can facilitate the reaction. | Can improve stability of certain intermediates. |

| Steric Bulk | Can promote ligand dissociation to form the active catalyst; can also hinder substrate approach. mdpi.com | Can accelerate the reaction by promoting a more compact transition state. | Crucial for catalyst stability and turnover; essential for hindered substrates. |

Kinetic Studies of Key Synthetic Steps

While specific kinetic data for this compound is unavailable, general kinetic studies of cross-coupling reactions reveal important trends. The oxidative addition step is commonly the rate-determining step, with the reaction rate showing a first-order dependence on the concentration of both the aryl halide and the Pd(0) catalyst. libretexts.org However, in some systems, particularly with highly reactive aryl iodides, transmetalation or reductive elimination can become rate-limiting. wikipedia.org Kinetic studies using techniques like Hammett plots can elucidate the electronic effects of substituents on the reaction rates. ucla.edumit.edu For instance, electron-withdrawing groups on the aryl halide typically accelerate oxidative addition. libretexts.org

Identification and Characterization of Transient Reaction Intermediates

The direct observation and characterization of intermediates in palladium-catalyzed cycles are challenging due to their transient nature and low concentrations. The primary intermediates are the Pd(II) species formed after oxidative addition and after transmetalation. wikipedia.orglibretexts.org Techniques such as ³¹P NMR spectroscopy can be used to observe phosphine-ligated palladium complexes. uwindsor.ca In some cases, stable analogues of reaction intermediates have been synthesized and characterized by X-ray crystallography to provide insight into their structure and bonding. The initial product of oxidative addition is often a cis-complex, which may rapidly isomerize to a more stable trans-isomer. uwindsor.ca

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping reaction pathways and analyzing the structures and energies of transition states. chemrxiv.orgnih.gov Such studies help to distinguish between different possible mechanisms, for example, a concerted versus a nucleophilic displacement pathway for oxidative addition. chemrxiv.org For a substrate like this compound, computational models could predict how the ortho-methyl group sterically influences the approach of the catalyst and raises the energy barrier for the oxidative addition transition state.

Influence of Solvent Systems on Reaction Kinetics and Mechanisms

The solvent can have a profound impact on the kinetics and even the mechanism of a cross-coupling reaction. hes-so.chbeilstein-journals.org Solvents can influence catalyst solubility, the stability of charged intermediates, and the rate of key steps. hes-so.ch In Suzuki-Miyaura couplings, polar aprotic solvents like DMF or polar solvents like acetonitrile (B52724) can stabilize anionic palladium complexes that may be the active catalytic species, potentially altering the reaction's selectivity. nih.govnih.gov The use of solvent mixtures, such as THF/water or methanol/water, is common in Suzuki reactions to dissolve both the organic substrate and the inorganic base. hes-so.chresearchgate.net The choice of solvent can be critical, as some solvents may coordinate to the catalyst and inhibit its activity, while others can promote higher reaction rates. beilstein-journals.org

| Solvent Type | General Effect on Suzuki-Miyaura Coupling | Rationale |

| Polar Aprotic (e.g., DMF, MeCN) | Can alter selectivity and accelerate reactions. nih.govnih.gov | Stabilizes charged or polar transition states and intermediates. |

| Nonpolar (e.g., Toluene, THF) | Commonly used, often effective. nih.gov | Good solubility for organic substrates and palladium complexes. |

| Protic (e.g., Alcohols, Water) | Often used as a co-solvent. researchgate.net | Required to dissolve the inorganic base (e.g., Na₂CO₃, K₃PO₄). |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules, providing a foundation for understanding their properties and reactivity. mpg.deekb.eg DFT calculations focus on the electron density, a function of only three spatial coordinates, making it computationally feasible for complex systems. mpg.de For 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G*) can be employed to determine key electronic parameters. researchgate.net

The electronic nature of the substituents on the phenyl ring significantly influences the molecule's reactivity. The iodine atom acts as a weak deactivator through its electron-withdrawing inductive effect, while the methyl group is a weak activator. The dioxolane group, connected via a benzylic carbon, also impacts the electronic distribution. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of kinetic stability.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the region around the iodine atom is expected to be electron-rich, making it susceptible to electrophilic attack or participation in metal-catalyzed cross-coupling reactions. Conversely, the hydrogen atoms of the phenyl ring would be regions of positive potential. chemrxiv.org The average local ionization energy (IE) surfaces can also offer a reliable visualization of the most nucleophilic sites on the aromatic ring. ed.ac.uk

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; influences interactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |

| Dipole Moment | 2.1 D | Measures molecular polarity, affecting solubility and intermolecular interactions. |

Conformational Analysis of this compound and its Derivatives

Conformational analysis is essential for understanding the three-dimensional structure and stability of this compound. The molecule's flexibility arises from two main sources: the puckering of the 1,3-dioxolane (B20135) ring and the rotation around the single bond connecting the phenyl ring to the dioxolane ring.

The 1,3-dioxolane ring is not planar and typically adopts a twisted (C₂) or an envelope (Cₛ) conformation to relieve torsional strain. acs.org The energy barrier between these conformers is generally low, leading to rapid interconversion at room temperature, a phenomenon known as pseudorotation.

The presence of the bulky 3-iodo-2-methylphenyl group introduces significant steric considerations. The ortho-methyl group, in particular, sterically hinders free rotation around the C-C bond linking the aromatic and dioxolane rings. nih.govacs.org This restricted rotation leads to distinct, stable conformers. Computational studies can map the potential energy surface by varying the dihedral angle between the two rings to identify the lowest-energy conformations. These studies would likely show that conformations minimizing the steric clash between the ortho-methyl group and the dioxolane ring are strongly preferred.

Table 2: Hypothetical Relative Energies of Conformers based on Phenyl-Dioxolane Dihedral Angle

| Conformer | Dihedral Angle (Phenyl-C-C-O) | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|---|

| A | ~45° | 0.5 | Slightly twisted conformation, some steric interaction. |

| B | ~90° | 0.0 | Lowest energy, orthogonal arrangement minimizing steric hindrance from the ortho-methyl group. |

| C | ~135° | 0.8 | Increased steric interaction as the ring rotates. |

| D | 180° | > 5.0 | High energy, eclipsed conformation with severe steric clash. |

Prediction of Reaction Energetics and Activation Barriers

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the calculation of activation energies (Ea) and reaction enthalpies. acs.org For this compound, a key reaction of interest is the palladium-catalyzed Suzuki-Miyaura cross-coupling, which would occur at the carbon-iodine bond. mdpi.comutrgv.edu

Table 3: Illustrative Predicted Energetics for a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) (Illustrative) |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the C-I bond. | ~10.5 |

| Transmetalation | The aryl group from the boronic acid transfers to the Pd center. | ~18.2 (Rate-Determining Step) |

| Reductive Elimination | The new C-C bond is formed, regenerating the Pd(0) catalyst. | ~14.7 |

Molecular Dynamics Simulations to Understand Solvent and Temperature Effects

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including the influence of solvent and temperature. nih.govchemrxiv.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular motions and interactions. pku.edu.cn

For this compound, MD simulations can reveal how the molecule behaves in different solvent environments. nih.govacs.org The polar dioxolane moiety is expected to form favorable interactions, such as hydrogen bonds if protic solvents are used, while the substituted phenyl group is largely hydrophobic. nih.gov Simulations in various solvents (e.g., water, ethanol, toluene) can predict solvation free energies and analyze the local solvent structure around the molecule. acs.orgresearchgate.net

Temperature effects can also be studied. Increasing the temperature in an MD simulation increases the kinetic energy of the system, leading to more rapid conformational changes, such as the pseudorotation of the dioxolane ring and rotation about the C-C bond. MD simulations can quantify the rates of these dynamic processes and identify how temperature might overcome rotational energy barriers.

Table 4: Key Insights from Hypothetical MD Simulations

| Simulation Parameter | Solvent | Temperature | Information Gained |

|---|---|---|---|

| Radial Distribution Function (RDF) | Water | 298 K | Shows ordering of water molecules around the polar dioxolane group. |

| Rotational Autocorrelation Function | Toluene | 298 K vs. 350 K | Quantifies how temperature affects the rotational freedom around the phenyl-dioxolane bond. |

| Solvation Free Energy | Ethanol vs. Hexane | 298 K | Predicts relative solubility and partitioning behavior. nih.gov |

| Mean Square Displacement (MSD) | Various | Various | Calculates the diffusion coefficient of the molecule in different media. |

In Silico Design of Novel Catalytic Systems and Reaction Pathways

In silico (computational) methods are increasingly used to design and optimize catalytic systems, saving significant time and resources compared to purely experimental screening. mdpi.com For reactions involving this compound, such as the Suzuki-Miyaura coupling, computational chemistry can be used to design more efficient palladium catalysts. rsc.orgrsc.org

The process involves screening a virtual library of ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinated to a palladium center. nih.gov DFT calculations can predict the stability of the resulting catalyst complexes and, more importantly, calculate the activation barriers for the key steps of the catalytic cycle with each ligand. nih.gov This allows for the rational selection of ligands that are predicted to lower the energy of the rate-determining transition state, thereby increasing the reaction rate. For example, the steric and electronic properties of ligands like SPhos, XPhos, or DPPP can be computationally evaluated to find the optimal match for the substrate. rsc.orgsigmaaldrich.com This approach accelerates the discovery of catalysts tailored for specific and challenging chemical transformations. acs.org

Table 5: Illustrative In Silico Screening of Catalysts for Suzuki Coupling

| Catalyst System (Illustrative) | Ligand Type | Predicted Activation Energy (Rate-Determining Step) (kcal/mol) | Predicted Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Monodentate Phosphine (B1218219) | 21.5 | 65 |

| PdCl₂(dppf) | Bidentate Phosphine | 19.8 | 82 |

| Pd(XPhos) G3 | Bulky Monodentate Phosphine | 17.9 | 95 |

| Pd(IPr)Cl₂ | N-Heterocyclic Carbene (NHC) | 18.5 | 91 |

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

Real-Time, In-Situ Reaction Monitoring Techniques

The ability to monitor chemical reactions as they occur, without the need for sample extraction, provides invaluable insights into reaction dynamics. In-situ techniques are crucial for understanding transient intermediates, reaction kinetics, and the influence of process parameters in real-time.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time reaction monitoring by tracking changes in the vibrational modes of functional groups. youtube.comyoutube.comyoutube.comjascoinc.comyoutube.com In a hypothetical scenario, the conversion of 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane in a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura reaction, can be monitored. The reaction progress would be followed by observing the disappearance of the C-I stretching vibration of the starting material and the appearance of new bands corresponding to the product.

The kinetic profile of the reaction can be constructed by plotting the absorbance of specific infrared bands against time. For instance, the decay of a characteristic band for the aryl iodide and the growth of a band for the newly formed biaryl product would be tracked. This allows for the determination of reaction rates and the identification of potential reaction intermediates that may exhibit unique, transient IR absorptions. youtube.com

Hypothetical FTIR Monitoring of a Suzuki Coupling Reaction

| Time (minutes) | Absorbance of C-I Stretch (cm⁻¹) | Absorbance of Biaryl Product (cm⁻¹) |

| 0 | 1.20 | 0.00 |

| 10 | 0.95 | 0.25 |

| 20 | 0.60 | 0.60 |

| 30 | 0.30 | 0.90 |

| 40 | 0.10 | 1.10 |

| 50 | 0.02 | 1.18 |

| 60 | 0.00 | 1.20 |

This interactive table demonstrates the expected change in absorbance over time for key vibrational modes during the reaction.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly complementary to FTIR spectroscopy. spiedigitallibrary.orgspectroscopyonline.comoxinst.comyoutube.comnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring reactions in aqueous media and for observing changes in the carbon skeleton of molecules. spectroscopyonline.com

In the context of a reaction involving This compound , Raman spectroscopy could be employed to monitor the transformation of the aromatic ring system. The stretching vibrations of the C-I bond and the aromatic C-C bonds would provide a clear signature for the starting material. As the reaction proceeds, the disappearance of the C-I signal and shifts in the aromatic ring breathing modes would indicate the formation of the product. This technique is especially valuable for studying reactions in slurries or with solid components, where FTIR might be less effective. youtube.com

Hypothetical Raman Shift Changes During a Reaction

| Species | Key Raman Shift (cm⁻¹) | Description |

| This compound | ~220 | C-I Stretch |

| This compound | ~1580 | Aromatic C=C Stretch |

| Biaryl Product | Not Present | C-I Stretch Disappears |

| Biaryl Product | ~1600 | Shifted Aromatic C=C Stretch |

This interactive table illustrates the characteristic Raman shifts that would be monitored to follow the conversion of the starting material to the product.

Online Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled detail in reaction monitoring by providing quantitative information on the concentration of all NMR-active species in the reaction mixture over time. illinois.edunih.govresearchgate.netacs.orgworktribe.com By flowing the reaction mixture through an NMR tube within the spectrometer, one can obtain time-resolved spectra.

For a reaction starting with This compound , online ¹H NMR could track the disappearance of its characteristic aromatic proton signals and the appearance of new signals corresponding to the product. This allows for precise kinetic measurements and can reveal the presence of intermediates and byproducts. For instance, in a Suzuki-Miyaura coupling, pre-transmetalation intermediates, which involve the association of the palladium catalyst with the boronic acid, have been observed using low-temperature rapid injection NMR techniques. illinois.edunih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting charged species in solution, making it ideal for identifying and characterizing transient reaction intermediates in catalytic cycles. uvic.canjit.edunih.govupce.czacs.org While This compound is a neutral molecule, its reaction intermediates in processes like palladium-catalyzed couplings are often charged organometallic complexes.

By continuously infusing a small sample of the reaction mixture into the ESI-MS, one can intercept and detect these low-concentration, short-lived species. For example, in a Suzuki reaction, key intermediates such as the oxidative addition product [Pd(L)₂(Ar)(I)] and subsequent transmetalation species could be observed, providing direct evidence for the proposed catalytic cycle. uvic.canih.gov

Hypothetical ESI-MS Detection of Catalytic Intermediates

| m/z Value (Hypothetical) | Proposed Species | Role in Catalytic Cycle |

| [M+Na]⁺ of Starting Material | This compound -Na⁺ | Starting Material Adduct |

| [Pd(PPh₃)₂(Ar)(I)+H]⁺ | Oxidative Addition Complex | Intermediate |

| [Pd(PPh₃)₂(Ar)(Ar')+H]⁺ | Post-Transmetalation Complex | Intermediate |

| [M+Na]⁺ of Product | Biaryl Product-Na⁺ | Product Adduct |

This interactive table lists hypothetical mass-to-charge ratios for species that could be detected by ESI-MS during a catalytic reaction.

High-Resolution Structural Elucidation in Complex Reaction Mixtures

Determining the precise structure of molecules, especially within a complex mixture resulting from a chemical reaction, requires sophisticated analytical techniques. Multi-dimensional NMR spectroscopy is preeminent in this regard, allowing for the unambiguous assignment of atomic connectivity.

Multi-dimensional NMR experiments provide through-bond correlation information that is essential for piecing together a molecule's structure. researchgate.netrsc.orgyoutube.comresearchgate.netyoutube.comsdsu.edu For a molecule like This compound , these techniques would be used to confirm its structure and assign all proton and carbon signals.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For our target molecule, COSY would show correlations between adjacent protons on the aromatic ring and between the protons within the dioxolane ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of carbon signals based on their attached, and usually already assigned, proton signals.

Hypothetical NMR Data for this compound

Predicted ¹H and ¹³C Chemical Shifts

| Atom Number | ¹H Shift (ppm) | ¹³C Shift (ppm) |

| 1' (CH) | 6.10 | 102.5 |

| 2'/3' (CH₂) | 4.10-4.20 | 65.0 |

| 4' (C) | - | 138.0 |

| 5' (C-CH₃) | - | 130.0 |

| 6' (C-I) | - | 100.0 |

| 7' (CH) | 7.80 | 140.0 |

| 8' (CH) | 7.20 | 128.0 |

| 9' (CH) | 7.50 | 135.0 |

| 10' (CH₃) | 2.50 | 25.0 |

This interactive table presents hypothetical ¹H and ¹³C NMR chemical shifts for the specified compound.

Predicted 2D NMR Correlations

| Proton (Atom No.) | COSY Correlations (with Proton No.) | HMBC Correlations (with Carbon No.) |

| 1' (CH) | 2'/3' | 2'/3', 4' |

| 2'/3' (CH₂) | 1' | 1', 4' |

| 7' (CH) | 8' | 5', 9' |

| 8' (CH) | 7', 9' | 4', 6', 10' |

| 9' (CH) | 8' | 5', 7' |

| 10' (CH₃) | - | 5', 6', 8' |

This interactive table illustrates the expected key correlations in COSY and HMBC spectra that would be used to confirm the structure of this compound.

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information, confirming the substitution pattern on the phenyl ring and the stereochemistry of the dioxolane moiety.

The process involves irradiating a single crystal with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved, allowing for the determination of bond lengths, bond angles, and torsion angles with high precision.

While specific crystallographic data for this compound is not publicly available, a successful analysis would provide the key parameters listed in the table below. This data is crucial for confirming the successful synthesis of the target structure and for understanding its solid-state packing and intermolecular interactions. For instance, the analysis of related 1,3-dioxolane (B20135) structures has been successfully carried out, confirming their molecular geometry and stereochemistry. mdpi.com Similarly, X-ray studies on other iodo-substituted aromatic compounds have provided detailed insights into their crystal structures.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Formula | The molecular formula of the compound. | C₁₀H₁₁IO₂ |

| Formula Weight | The molecular weight of the compound. | 290.09 g/mol |

| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. | P2₁/c, Pbca, etc. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). | a = X.XXXX Å, b = Y.YYYY Å, c = Z.ZZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume (V) | The volume of the unit cell. | XXXX.X ų |

| Z | The number of molecules per unit cell. | 4, 8, etc. |

| Calculated Density (ρ) | The theoretical density of the crystal. | X.XXX g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1, wR2 |

Note: The "Example Data Type" column illustrates the nature of the data that would be obtained from an X-ray crystallographic experiment. Specific values are not provided as they are not available in published literature.

Advanced Chromatographic Techniques for Reaction Analysis and Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental tools for separating, identifying, and quantifying chemical compounds in a mixture. For the synthesis of this compound, techniques such as GC-MS and HPLC are essential for monitoring the progress of a reaction, identifying byproducts, and ultimately assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. lcms.czunimi.it The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. nih.gov

The analysis of this compound by GC-MS would yield two key pieces of information:

Retention Time (RT): The time it takes for the compound to travel through the GC column, which is a characteristic property under a specific set of analytical conditions.

Mass Spectrum: A plot of ion abundance versus mass-to-charge (m/z) ratio, which reveals the molecular weight of the compound and the masses of its fragments. This is critical for structural elucidation.

Table 2: Typical Parameters for GC-MS Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| GC System | The gas chromatograph model. | e.g., Agilent 8890 GC |

| Column | The type of capillary column used for separation. | e.g., Agilent DB-5MS, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | The inert gas used to move the sample through the column. | Helium, at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | The temperature at which the sample is vaporized. | 250-280 °C |

| Oven Program | The temperature gradient used to separate components. | e.g., 50 °C hold for 2 min, then ramp to 300 °C at 15 °C/min |

| MS Detector | The type of mass spectrometer. | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | The method used to ionize the sample. | Electron Ionization (EI) at 70 eV |

| Mass Range | The range of m/z values scanned. | 40-550 amu |

Note: This table presents a representative set of conditions for the GC-MS analysis of an aryl-1,3-dioxolane derivative.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique used for non-volatile or thermally sensitive compounds. It is an invaluable tool for assessing the purity of this compound, especially for detecting non-volatile impurities that would not be amenable to GC analysis. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov

A typical HPLC analysis involves dissolving the sample in a suitable solvent and injecting it into the HPLC system. The components of the sample are separated based on their affinity for the column packing material. A detector, most commonly a UV-Vis detector for aromatic compounds, records the signal as each component elutes from the column. The result is a chromatogram, where each peak corresponds to a different compound. The area of the peak is proportional to the concentration of that compound, allowing for quantitative purity assessment.

Table 3: Illustrative Parameters for HPLC Purity Analysis

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| HPLC System | The high-performance liquid chromatograph model. | e.g., Agilent 1260 Infinity II |

| Column | The type of column used for separation. | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | The solvent or solvent mixture that carries the sample. | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Flow Rate | The rate at which the mobile phase is pumped. | 1.0 mL/min |

| Column Temperature | The operating temperature of the column. | 25-40 °C |

| Detector | The device used to detect the separated components. | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL |

Note: This table outlines a general-purpose set of conditions for the HPLC analysis of an aromatic compound like this compound.

Applications and Synthetic Utility in Complex Molecular Synthesis

2-(3-Iodo-2-methylphenyl)-1,3-dioxolane as a Versatile Building Block

This compound serves as a trifunctional reagent, where each component—the aryl iodide, the methyl group, and the dioxolane—can play a distinct and crucial role in synthetic transformations. The interplay between these groups allows for its use in a variety of synthetic strategies aimed at building molecular complexity.

The primary utility of the 3-iodo-2-methylphenyl moiety lies in its capacity to participate in a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective handle for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern organic synthesis. While specific literature examples for this exact molecule are scarce, its reactivity can be inferred from established methodologies.

Key potential transformations include:

Suzuki-Miyaura Coupling: Reaction with various aryl or vinyl boronic acids or esters would lead to the formation of biaryl or styrenyl systems, respectively. The ortho-methyl group can influence the dihedral angle of the resulting biaryl structure, which is a critical parameter in the design of molecules with specific conformational properties, such as atropisomeric ligands or pharmacologically active compounds.

Sonogashira Coupling: Coupling with terminal alkynes provides access to substituted aryl alkynes. These products are versatile intermediates for further transformations, including cyclization reactions to form heterocyclic systems or as precursors for more complex carbon frameworks.

Heck Coupling: Reaction with alkenes can introduce vinyl groups, leading to the formation of substituted styrenes.

Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups by coupling with a wide range of amines, amides, or carbamates, which is a common strategy in the synthesis of pharmaceutical compounds.

Catellani-type Reactions: The presence of the ortho-methyl group and the ipso-iodo substituent makes it a suitable candidate for palladium/norbornene cooperative catalysis, enabling the functionalization of the ortho C-H bond and the ipso position in a single operation. nih.gov This strategy can rapidly build complexity around the aromatic core. acs.org

The dioxolane group serves as a robust protecting group for the benzaldehyde (B42025) functionality, stable to the often basic or nucleophilic conditions of many cross-coupling reactions. Subsequent deprotection under acidic conditions would unmask the aldehyde, making it available for a host of further transformations such as reductive amination, Wittig reactions, or aldol (B89426) condensations. This orthogonality allows for a stepwise elaboration of the molecule.

| Reaction Type | Coupling Partner | Potential Product Class | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OR)₂ | Biaryls | Formation of sterically hindered biaryls. |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Precursors for heterocycles. |

| Heck | Alkene | Styrenes | C-C double bond formation. |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl Amines | C-N bond formation. |

Although direct use of this compound in the total synthesis of natural products is not prominently documented, its structural motifs are present in various natural products. The ortho-methylbenzaldehyde unit is a feature in some classes of bioactive compounds. The ability to use this building block in key bond-forming reactions, such as the construction of a biaryl linkage, makes it a relevant precursor for analogues of natural products where such a moiety is required. For instance, the synthesis of bicyclic peptides containing biaryl linkages often relies on the intramolecular Suzuki-Miyaura cross-coupling of appropriately substituted amino acids. nih.gov Our title compound could be envisioned as a starting material for the synthesis of a non-natural amino acid to be incorporated into such peptides.

The bifunctional nature of this compound, possessing a handle for cross-coupling and a masked functional group, makes it an attractive component for the synthesis of macrocycles and heterocycles. A common strategy for macrocyclization involves the intramolecular coupling of a linear precursor. A molecule derived from our title compound, for example through etherification of a phenol (B47542) with a long chain containing a terminal alkyne, could undergo an intramolecular Sonogashira coupling to forge a macrocyclic ring. Subsequent deprotection of the dioxolane would provide a functionalized macrocycle. Similarly, palladium-catalyzed cyclization reactions are a powerful tool for the synthesis of a variety of heterocycles. acs.org

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for biological screening. dicp.ac.cnrsc.orgaobchem.com this compound is a suitable starting point for DOS strategies due to its multiple reactive sites. A branching synthesis approach could be employed where the aryl iodide is first subjected to a variety of palladium-catalyzed cross-coupling reactions with different partners (e.g., a library of boronic acids). Each of these products could then be deprotected to reveal the aldehyde, which can then be reacted with a library of different reagents (e.g., various amines in reductive amination, or different ylides in Wittig reactions). This two-dimensional diversification strategy would rapidly generate a library of compounds with significant structural variation, all originating from a single, common precursor. The use of aryl iodides in DOS is a well-established strategy for generating molecular complexity. acs.orgrsc.org

| Step | Reaction | Diversification Point | Resulting Library |

|---|---|---|---|

| 1 | Suzuki Coupling | Library of Boronic Acids | Collection of biaryl-dioxolanes. |

| 2 | Deprotection | - | Collection of biaryl-aldehydes. |

| 3 | Reductive Amination | Library of Amines | Diverse collection of biaryl-amines. |

Development of Chiral Derivatives and Their Applications in Asymmetric Synthesis

The parent molecule, this compound, is achiral. However, chirality can be introduced either at the dioxolane ring or, if subsequent reactions create the appropriate substitution pattern, on the biaryl axis.

Chiral Dioxolane Ring: The dioxolane can be formed from a chiral diol instead of ethylene (B1197577) glycol. The use of chiral auxiliaries, such as (2R,3R)-butane-2,3-diol or chiral tartrate-derived diols, would result in a chiral dioxolane. While the chiral centers on the dioxolane are remote from the main reactive sites of the aromatic ring, they could potentially induce diastereoselectivity in reactions at the aldehyde once it is deprotected, or in intramolecular reactions where the dioxolane moiety is in proximity to a reactive center. The asymmetric synthesis of chiral 1,3-dioxolanes is an active area of research, often employing organocatalytic methods. nih.gov

Atropisomeric Chirality: The most significant potential for asymmetric applications lies in the synthesis of atropisomeric biaryls. The ortho-methyl group provides a steric barrier to free rotation around the C-C single bond of a biaryl system formed via Suzuki-Miyaura coupling. If the coupling partner also contains a substituent at its ortho-position, the resulting biaryl could be chirally stable. By employing a chiral ligand in the palladium-catalyzed coupling reaction, it is possible to achieve an enantioselective synthesis of one atropisomer over the other. These chiral biaryl compounds are highly valuable as ligands in asymmetric catalysis.

While there is no specific literature describing the development of chiral derivatives from this compound, the principles of asymmetric synthesis strongly suggest that it is a viable substrate for such endeavors, particularly in the construction of atropisomeric systems.

An Article on the Chemical Compound this compound

This article explores emerging research directions and future paradigms for the chemical compound this compound, focusing on its synthesis and potential applications in advanced chemical methodologies.

Future Research Directions and Emerging Paradigms

The unique structural features of 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane, namely the reactive carbon-iodine bond, the acetal (B89532) protecting group, and the ortho-methyl substituent, position it as a valuable building block for complex organic synthesis. Future research is poised to leverage this structure within the frameworks of sustainable chemistry, advanced catalysis, and high-throughput methodologies.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-Iodo-2-methylphenyl)-1,3-dioxolane, and how can purity be validated?

Answer:

The compound can be synthesized via acid-catalyzed transacetalization or condensation reactions. A typical protocol involves reacting a diol precursor (e.g., 1,2-diols) with dimethyl propane under mild acidic conditions (e.g., NEt₃) to form the dioxolane ring . For purity validation:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with literature data (e.g., aromatic protons at δ 7.2–7.8 ppm, dioxolane carbons at δ 95–105 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine (e.g., m/z 506.9314 for C₁₇H₁₇O₂I₂) .

- Elemental Analysis : Ensure <2% deviation from theoretical C/H/I ratios.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing structural isomers of this compound?

Answer:

- ¹H NMR : Resolve methyl group splitting patterns (e.g., 2-methylphenyl substituent at δ 2.3–2.5 ppm) and dioxolane ring protons (δ 4.0–5.0 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate regioisomers. Retention times vary based on iodine substitution patterns .

- IR Spectroscopy : Identify dioxolane C-O-C stretches (1050–1150 cm⁻¹) and aryl C-I bonds (500–600 cm⁻¹) .

Advanced: How does the 3-iodo-2-methylphenyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The iodine atom serves as a leaving group in palladium-catalyzed couplings. Key considerations:

- Oxidative Addition : Pd(0) inserts into the C-I bond, requiring anhydrous conditions and ligands like PPh₃ .

- Steric Effects : The 2-methyl group may hinder coupling efficiency; optimize with bulky bases (e.g., KOtBu) .

- Side Reactions : Monitor for protodeiodination (e.g., via GC-MS) under high temperatures (>100°C) .

Advanced: What experimental strategies mitigate acid-catalyzed ring-opening of the dioxolane moiety?

Answer:

- Protecting Group Alternatives : Replace standard dioxolane with electron-withdrawing substituents (e.g., nitro groups) to enhance stability .

- Buffered Conditions : Use weakly acidic media (pH 4–6) with phosphate buffers to slow hydrolysis .

- Kinetic Studies : Track degradation via time-resolved ¹H NMR (e.g., disappearance of dioxolane protons) .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Answer:

- Batch Comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign regiochemistry .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .

Advanced: What role does this compound play in synthesizing chiral ligands for asymmetric catalysis?

Answer:

The dioxolane ring and iodine substituent enable:

- Chiral Backbone Design : Use enantiopure diols (e.g., hydrobenzoin derivatives) to construct C₂-symmetric ligands .

- Coordination Studies : Test metal-binding efficacy (e.g., with Pd, Rh) via UV-vis titration and X-ray crystallography .

- Catalytic Screening : Evaluate enantioselectivity in benchmark reactions (e.g., allylic alkylation) using GC chiral columns .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

Answer:

- DFT Calculations : Map electrostatic potential surfaces to identify electron-rich aryl positions (e.g., para to iodine) .

- Hammett Studies : Correlate substituent effects (σ⁺ values) with reaction rates using meta/para-substituted analogs .

- MD Simulations : Model solvent interactions (e.g., DCM vs. THF) to predict steric accessibility for electrophiles .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Answer:

- Catalyst Loading : Optimize chiral catalysts (e.g., Jacobsen’s salen complexes) to reduce costs without compromising ee .

- Crystallization-Induced Asymmetric Transformation : Use chiral resolving agents (e.g., tartaric acid) to enhance ee during recrystallization .

- Process Analytics : Implement inline PAT tools (e.g., FTIR, Raman) for real-time ee monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.